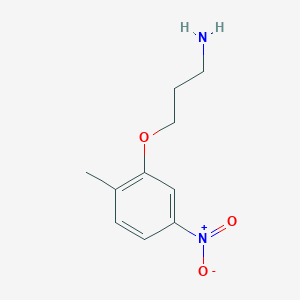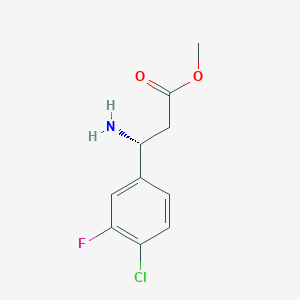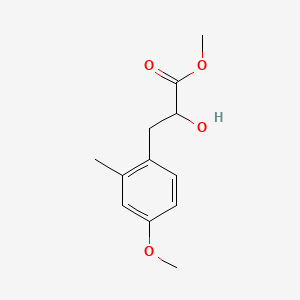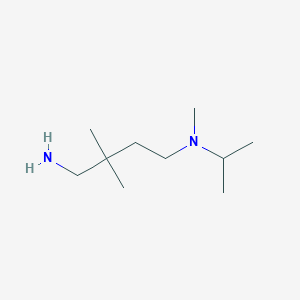
(S)-1-(2-Isopropoxyphenyl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(2-Isopropoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Isopropoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-isopropoxybenzaldehyde.
Reductive Amination: The aldehyde group of 2-isopropoxybenzaldehyde is subjected to reductive amination using an appropriate amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to perform reductive amination on a large scale.
Automated Chiral Resolution: Implementing automated systems for chiral resolution to ensure high purity and yield of the (S)-enantiomer.
化学反应分析
Types of Reactions
(S)-1-(2-Isopropoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, halogens, or sulfuric acid, along with appropriate catalysts.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
科学研究应用
(S)-1-(2-Isopropoxyphenyl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(2-Isopropoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
®-1-(2-Isopropoxyphenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activity and properties.
1-(2-Methoxyphenyl)ethan-1-amine: A structurally similar compound with a methoxy group instead of an isopropoxy group.
1-(2-Ethoxyphenyl)ethan-1-amine: Another analog with an ethoxy group.
Uniqueness
(S)-1-(2-Isopropoxyphenyl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the isopropoxy group, which can influence its reactivity, biological activity, and potential applications. The chiral nature of the compound allows for enantioselective interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
(1S)-1-(2-propan-2-yloxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9H,12H2,1-3H3/t9-/m0/s1 |
InChI 键 |
OFGMBEPFKXAJKV-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1OC(C)C)N |
规范 SMILES |
CC(C)OC1=CC=CC=C1C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)

![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)

![6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B13606456.png)
![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)




